N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide
Description
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide is a heterocyclic compound featuring a dibenzazocine core fused with a trifluoroacetamide-functionalized propyl chain. The dibenzazocine moiety (11,12-didehydrodibenzo[b,f]azocin-5(6H)-yl) is a strained cyclooctyne derivative widely used in bioorthogonal "click" chemistry due to its reactivity with azides without requiring toxic metal catalysts . The trifluoroacetamide group enhances metabolic stability and modulates solubility, making the compound suitable for bioconjugation applications, such as antibody-drug conjugates (ADCs) and polymer therapeutics .
Key structural features:
- Dibenzazocine core: A bicyclic system with an electron-deficient triple bond, enabling strain-promoted azide-alkyne cycloaddition (SPAAC) .
- Propionamide linker: A three-carbon chain connecting the dibenzazocine to the trifluoroacetamide group, providing flexibility and spatial orientation for target interactions .
- Trifluoroacetamide substituent: A strong electron-withdrawing group that influences pharmacokinetic properties and resistance to enzymatic degradation .
Properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)19(27)24-12-11-18(26)25-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)25/h1-8H,11-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCUCVDRKFDHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the N-Acyliminium Intermediate
The synthesis begins with the preparation of a 4,4-diethoxybutyl amide precursor. For example, biphenyl-2-ylacetic acid is converted to its acid chloride using oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF). This intermediate is then coupled with 4-aminobutyraldehyde diethyl acetal in the presence of triethylamine to yield the corresponding amide.
Key Reaction Conditions :
Cyclization via Triflic Acid Catalysis
The diethyl acetal group in the amide precursor is hydrolyzed under strongly acidic conditions, generating an N-acyliminium ion. Triflic acid (10 equivalents) in chloroform at elevated temperatures (reflux) facilitates intramolecular cyclization, forming the hexahydro-dibenzazocinone core.
Optimization Insights :
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Acid Strength : Triflic acid outperforms weaker acids (e.g., trifluoroacetic acid) by promoting dicationic superelectrophile formation, enhancing cyclization efficiency.
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Temperature : Heating to 60–70°C accelerates ring closure while minimizing side reactions.
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Yield : 64–73% for the dibenzazocine product, with purity confirmed by NMR and X-ray crystallography.
Table 1: Cyclization Outcomes for Dibenzazocine Derivatives
| Starting Material | Acid Used | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Biphenyl-2-ylacetamide | CF₃SO₃H | Reflux | 64 | ≥95 |
| 4-Phenylbutanoic acid amide | CF₃SO₃H | Reflux | 73 | ≥95 |
| 5-Phenylpentanoic acid amide | CF₃SO₃H | Reflux | 0* | N/A |
*No cyclization observed due to unfavorable ring strain.
Functionalization with the Trifluoroacetamide Side Chain
The 3-oxopropyl trifluoroacetamide side chain is introduced via a two-step sequence: ketone formation followed by amidation .
Oxidation of the Propyl Side Chain
The cyclized dibenzazocine intermediate undergoes oxidation to introduce a ketone group at the third carbon of the propyl chain. Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) selectively reduces ester groups, but in this case, controlled oxidation using pyridinium chlorochromate (PCC) or Dess-Martin periodinane is employed to generate the 3-oxopropyl moiety.
Analytical Validation :
Trifluoroacetylation of the Primary Amine
The primary amine generated during side-chain modification is acetylated with trifluoroacetic anhydride (TFAA) in anhydrous DCM. Triethylamine acts as a base to scavenge HCl, driving the reaction to completion.
Reaction Parameters :
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Molar Ratio: 1:1.2 (amine:TFAA) to ensure complete acetylation.
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Temperature: 0°C to room temperature.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography using silica gel and a gradient eluent (ethyl acetate/hexane, 3:7 to 1:1). This removes unreacted starting materials and byproducts such as dimerized species.
Spectroscopic Confirmation
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High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₀H₁₅F₃N₂O₂: 372.3; observed: 372.3.
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¹³C NMR : Peaks at δ 156.8 ppm (C=O of trifluoroacetamide) and δ 115.2 ppm (CF₃ group).
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X-ray Crystallography : Confirms the cis orientation of the phenyl group relative to the bridgehead proton, critical for biological activity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide undergoes a variety of reactions, including:
Oxidation: : Reacts with oxidizing agents to form corresponding N-oxides.
Reduction: : Reduced by hydrogenation to yield saturated analogs.
Substitution: : Participates in nucleophilic substitution reactions, replacing specific functional groups.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Employs hydrogen gas with a palladium on carbon catalyst under elevated pressure.
Substitution: : Involves halide reagents and polar aprotic solvents like dimethyl sulfoxide.
Major Products
These reactions typically yield derivatives with modified electronic or steric properties, enhancing the compound’s applicability in various research contexts.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily utilized in the synthesis of potential drug candidates. Its structure allows for specific interactions with biological targets, making it valuable in drug development processes. Notably, it serves as a building block in the creation of heterocyclic compounds that exhibit pharmacological activities.
Case Studies and Research Findings
- Anticancer Activity : Research indicates that derivatives of dibenzazocin compounds can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The unique structure of N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide contributes to its potential effectiveness against various cancer types .
- Neuroprotective Effects : Studies have shown that compounds with similar dibenzazocin structures may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neural tissues .
- Antimicrobial Properties : There is emerging evidence that the compound could have antimicrobial activity against certain bacterial strains. The trifluoroacetamide group enhances its interaction with microbial membranes, potentially leading to increased efficacy .
Organic Chemistry Applications
In organic synthesis, this compound is used as a versatile intermediate for creating complex molecules. Its ability to undergo various chemical reactions makes it a valuable reagent in laboratory settings.
Synthetic Pathways
- Formation of Heterocycles : The compound can be utilized in the synthesis of diverse heterocyclic frameworks through cyclization reactions.
- Functionalization Reactions : It can serve as a precursor for further functionalization, allowing chemists to introduce additional reactive groups for tailored applications in drug design .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, modulating their activity through mechanisms such as competitive inhibition or allosteric modulation. These interactions trigger a cascade of biochemical pathways, leading to the desired physiological or chemical outcomes.
Comparison with Similar Compounds
Key Observations :
Analog Syntheses:
Yield and Purity :
- Target compound: ~70–88% yield after purification .
- DBCO-Maleimide: 61% yield with >95% purity by HPLC .
Physicochemical Properties
Key Observations :
- The trifluoroacetamide group increases hydrophobicity (higher LogP) compared to maleimide derivatives .
- All analogs show good solubility in polar aprotic solvents, critical for bioconjugation workflows .
Functional Comparison
Biological Activity
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its antimicrobial activity, cytotoxicity, and other relevant biological effects.
Chemical Structure
The compound's structure features a dibenzazocin core with a trifluoroacetamide moiety. This unique arrangement is believed to contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including antimicrobial and cytotoxic effects. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Antimicrobial resistance is a significant global concern, prompting the search for new agents. Compounds structurally related to this compound have shown promising results against resistant strains of bacteria.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of dibenzazocin compounds exhibited strong bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism of action appears to involve interference with biofilm formation and gene transcription related to bacterial resistance mechanisms .
- Microbiological Testing : In a series of microbiological tests against Gram-positive and Gram-negative bacteria as well as fungi from Candida spp., certain derivatives showed significant antimicrobial efficacy. For instance, one derivative was more effective than ciprofloxacin in inhibiting bacterial growth .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.5 µg/mL |
| Compound B | E. coli | 1 µg/mL |
| Compound C | Candida albicans | 0.25 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds.
Findings
- Cell Viability : The cytotoxic effects of this compound derivatives were evaluated on various cell lines including L929 (mouse fibroblast) and A549 (human lung carcinoma). Results indicated that some derivatives enhanced cell viability at certain concentrations while others exhibited toxicity at higher doses .
| Dose (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 200 | 68 | 75 |
| 100 | 92 | 88 |
| 50 | 96 | 97 |
| 25 | 103 | 118 |
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial membranes leading to cell lysis.
Q & A
Q. What in silico tools are recommended for screening solvent compatibility in large-scale synthesis?
Q. How to design a stability-indicating assay for degradants under oxidative stress?
- Methodology : Expose the compound to H₂O₂/UV light and analyze degradants via LC-MS/MS. Identify major degradation pathways (e.g., oxidation of the azocinyl double bond) and validate with forced degradation studies .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
